molecular formula C22H16Cl2N2O3 B15021918 3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B15021918
M. Wt: 427.3 g/mol
InChI Key: HUFCYDVUYJESNL-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and methoxy groups, as well as a benzoxazole moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzoxazole moiety, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide core is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dicamba: A herbicide with a similar benzamide core and dichloro substitution.

    Dicamba methyl ester: A methyl ester derivative of dicamba with similar chemical properties.

Uniqueness

3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

3,5-dichloro-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-6-7-18-19(8-12)29-22(26-18)13-4-3-5-15(9-13)25-21(27)16-10-14(23)11-17(24)20(16)28-2/h3-11H,1-2H3,(H,25,27)

InChI Key

HUFCYDVUYJESNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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